molecular formula C20H17ClO5 B2705410 Ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 98693-12-0

Ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate

Cat. No. B2705410
CAS RN: 98693-12-0
M. Wt: 372.8
InChI Key: MSFCWHWGMSSYQV-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate is a complex organic compound. Based on its name, it likely contains a chlorophenyl group, a chromenone group, and an ethyl acetate group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Without more specific information, it’s difficult to predict the exact reactions .

Scientific Research Applications

Organic Synthesis and Catalysis

Ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate, with its complex structure, may serve as a key intermediate in organic synthesis, contributing to the development of novel organic compounds. Research on similar compounds, such as ethyl chloroacetate and its derivatives, has shown their utility in synthesizing a wide range of organic molecules, including pharmaceuticals and agrochemicals. For instance, the catalytic reduction of ethyl chloroacetate has been explored for synthesizing various carboxylic acid derivatives, which are crucial in pharmaceutical development (Moad, Klein, Peters, Karty, & Reilly, 2002).

Materials Science

In materials science, compounds with complex chromene structures are of interest for their potential optical and electronic properties. These properties make them suitable for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as photoinitiators in polymer chemistry. Studies on similar chromene derivatives have focused on their synthesis and characterization to explore their utility in these applications.

Pharmacology and Medicinal Chemistry

While excluding information related to drug use, dosage, and side effects as per the requirements, the structural motifs found in Ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate, such as the chromene and chlorophenyl groups, are commonly found in molecules with significant biological activities. Research on structurally related compounds has led to the discovery of molecules with antimicrobial, anti-inflammatory, and anticancer properties. For example, synthesis and biological investigations on thiazolidinone and oxadiazoline coumarin derivatives have shown promising results in antimicrobial activities (Elhafez, Khrisy, Badria, & Fathy, 2003).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, the mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-24-18(22)11-25-15-8-9-16-17(10-15)26-12(2)19(20(16)23)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFCWHWGMSSYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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